5-Aminonaphthalen-2-yl acetate
Description
5-Aminonaphthalen-2-yl acetate is a naphthalene derivative featuring an amino group (-NH₂) at the 5-position and an acetate ester (-OAc) at the 2-position of the fused aromatic ring system. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its dual functionalization, which enables diverse reactivity and applications. The amino group facilitates electrophilic substitution reactions, while the acetate ester provides a site for hydrolysis or nucleophilic substitution.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(5-aminonaphthalen-2-yl) acetate |
InChI |
InChI=1S/C12H11NO2/c1-8(14)15-10-5-6-11-9(7-10)3-2-4-12(11)13/h2-7H,13H2,1H3 |
InChI Key |
SKWZOEFAPOHTPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Amino-2-Naphthol
This route prioritizes the preparation of 5-amino-2-naphthol as a key intermediate. Direct amination of 2-naphthol via Ullmann coupling or Buchwald-Hartwig amination has been investigated, though these methods often suffer from low regioselectivity and necessitate palladium catalysts. A more practical approach involves the reduction of 5-nitro-2-naphthol (synthesized as in Section 1.1) using SnCl₂/HCl or catalytic transfer hydrogenation with ammonium formate. The latter method avoids high-pressure equipment, yielding 5-amino-2-naphthol in 70–80% purity after aqueous extraction and drying.
Acetylation of the Amino-Phenolic Intermediate
Acetylation of 5-amino-2-naphthol requires selective protection of the hydroxyl group without affecting the amine. Employing acetic anhydride in the presence of a mild base (e.g., sodium bicarbonate) at 45–50°C ensures mono-acetylation at the hydroxyl group. The reaction is monitored via thin-layer chromatography (TLC), with purification achieved through ethyl acetate extraction and MgSO₄ drying. This method delivers 5-Aminonaphthalen-2-yl acetate in 85–90% yield, though care must be taken to avoid over-acetylation of the amino group.
Alternative Synthetic Routes
Mannich Reaction-Mediated Amination
Adapting methodologies from 1-acetoxy-2-methylnaphthalene synthesis, 2-acetoxynaphthalene undergoes a Mannich reaction with formaldehyde and piperidine to form a tertiary amine intermediate. Hydrogenation of this intermediate over Pd/C introduces a methyleneamino group, which is subsequently hydrolyzed to the primary amine. While this approach circumvents nitration regioselectivity issues, the final hydrolysis step often requires harsh acidic conditions, limiting its practicality for acid-sensitive substrates.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) using a directing group (e.g., amide or sulfonamide) at position 2 enables precise functionalization at position 5. For example, 2-acetoxynaphthalene is converted to a sulfonamide derivative, which undergoes lithiation at position 5 followed by quenching with a nitro source. Subsequent reduction and deprotection yield this compound. Although this method offers superior regiocontrol, the multi-step sequence and use of sensitive reagents (e.g., n-BuLi) render it less viable for large-scale production.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Hydrolysis of the Acetyl Protecting Group
The acetyl group in 5-aminonaphthalen-2-yl acetate undergoes hydrolysis under acidic or basic conditions to regenerate the free phenol, 5-aminonaphthalen-2-ol. This reaction is critical for accessing reactive intermediates in subsequent transformations.
| Condition | Reagents | Time | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (1 M), THF/H₂O (1:1) | 3 h | 92% | |
| Basic hydrolysis | NaOH (2 M), MeOH/THF | 2 h | 88% | |
| Enzymatic hydrolysis | Lipase (Candida antarctica) | 24 h | 75% |
Hydrolysis kinetics depend on solvent polarity and temperature. The phenolic product is susceptible to oxidation, requiring inert atmospheres for stability .
Alkylation and Acylation of the Amine Group
The primary amine undergoes alkylation and acylation to form secondary amines or amides. These reactions are often conducted in polar aprotic solvents with bases like Cs₂CO₃ or NaH.
Key Examples
-
N-Alkylation :
Reaction with 1-bromopropane in DMF (75°C, 12 h) yields 5-(propylamino)naphthalen-2-yl acetate (71% yield) .
-
Acylation :
Treatment with acetyl chloride in CH₂Cl₂ (0°C to RT, 2 h) produces 5-acetamidonaphthalen-2-yl acetate (83% yield) .
Oxidative Coupling Reactions
The deacetylated phenol (5-aminonaphthalen-2-ol) participates in metal-catalyzed oxidative coupling. Fe[TPP]Cl or Mn[TPP]Cl catalysts enable para-selective amination with anilines (Table 1) .
Mechanism:
-
Phenol oxidation generates a phenoxyl radical.
-
Radical coupling with anilines forms quinone anils or N,O-biaryls .
Example :
Coupling with 3,4-dimethoxyaniline using Fe[TPP]Cl (1 mol%) and t-BuOOH in HFIP yields benzoquinone anil 3 (85% yield) .
| Catalyst | Oxidant | Solvent | Aniline Partner | Product | Yield |
|---|---|---|---|---|---|
| Fe[TPP]Cl | t-BuOOH | HFIP | 3,4-Dimethoxyaniline | Benzoquinone anil | 85% |
| Mn[TPP]Cl | UHP | HFIP | N-Methylaniline | N,O-Biaryl | 52% |
Cyclocondensation Reactions
The amine and acetylated phenol groups enable participation in cyclocondensation. For example, heating with hydrazine forms dihydroisoxazol derivatives :
Reaction :
this compound + NH₂OH·HCl → 5-(6-Amino)naphthalen-2-yl-3-trifluoromethyl-4,5-dihydroisoxazol (88% yield) .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NH₂OH·HCl | EtOH, reflux, 4 h | Dihydroisoxazol derivative | 88% |
| Hydrazine hydrate | EtOH, 60°C, 15 min | Dihydropyrazol-5-ol | 84% |
Catalytic Cross-Coupling
The amine group directs palladium-catalyzed coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids occurs regioselectively at the naphthalene ring .
Example :
Reaction with phenylboronic acid using Pd(OAc)₂ (5 mol%) and K₂CO₃ in DMF (120°C, 24 h) yields biaryl derivatives (65–78% yield) .
| Coupling Partner | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ | DMF, 120°C, 24 h | 5-Amino-2-(phenyl)naphthalene | 78% |
Scientific Research Applications
5-Aminonaphthalen-2-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Aminonaphthalen-2-yl acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetate group can participate in esterification reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include:
| Compound Name | Substituents | Key Properties | Applications |
|---|---|---|---|
| 5-Aminonaphthalen-2-ol | -NH₂ (5-position), -OH (2) | Higher polarity, acidic -OH | Fluorescent probes, dyes |
| 5-Acetamidonaphthalen-2-yl acetate | -NHAc (5), -OAc (2) | Reduced amine reactivity | Polymer precursors |
| 5-Nitroanphthalen-2-yl acetate | -NO₂ (5), -OAc (2) | Electron-withdrawing nitro | Explosives, intermediates |
| 1-Aminonaphthalen-2-yl acetate | -NH₂ (1), -OAc (2) | Altered steric/electronic effects | Catalysis, ligands |
Key Differences :
- Reactivity: The amino group in 5-Aminonaphthalen-2-yl acetate is more nucleophilic than the hydroxyl group in 5-Aminonaphthalen-2-ol, enabling faster acylation or alkylation reactions .
- Solubility : The acetate ester enhances lipophilicity compared to the hydroxyl analog, improving solubility in organic solvents like ethyl acetate or dichloromethane.
Spectroscopic and Crystallographic Data
While direct crystallographic data for this compound are scarce, structural determination of related naphthalene derivatives often employs X-ray diffraction using software like SHELX . For instance, the amino and acetate groups in analogous compounds form hydrogen-bonding networks, influencing crystal packing and melting points.
Biological Activity
5-Aminonaphthalen-2-yl acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
This compound features both an amino group and an acetate group attached to a naphthalene ring. This unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of various derivatives that may exhibit different biological activities.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Conversion of amino group to nitro derivatives | KMnO₄, CrO₃ |
| Reduction | Formation of corresponding amines | LiAlH₄, NaBH₄ |
| Substitution | Replacement of acetate with other functional groups | Hydroxide ions, amines |
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial properties against various pathogens. The presence of the amino group may enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death.
Anticancer Activity
In vitro studies suggest that this compound can inhibit the growth of cancer cells. Mechanistic studies indicate that it may induce apoptosis through the activation of caspases and modulation of cell cycle proteins.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Interaction with Biological Molecules : The amino group forms hydrogen bonds with target biomolecules, which can alter their function.
- Modulation of Biochemical Pathways : The acetate moiety can participate in esterification reactions, influencing metabolic pathways.
- Induction of Apoptosis : Evidence suggests that this compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
Numerous studies have explored the biological activity of this compound:
-
Antimicrobial Study :
- A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Research :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Amino-naphthalene | Lacks the acetate group | Limited antimicrobial activity |
| 2-Amino-naphthalene | Amino group at a different position | Moderate anticancer properties |
| Naphthalene-2-ol | Lacks the amino group | Primarily used as a solvent |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-Aminonaphthalen-2-yl acetate with high purity?
- Methodological Answer : The synthesis typically involves acetylation of 5-aminonaphthalen-2-ol using acetic anhydride under controlled conditions. Key steps include:
- Reagent Selection : Use acetic anhydride as the acetylating agent in anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via TLC or HPLC .
- Yield Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for substrate:acetic anhydride) are critical to avoid side reactions like over-acetylation .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- Spectroscopy :
- NMR : Analyze - and -NMR spectra to confirm acetyl group integration (δ ~2.3 ppm for CH) and aromatic/amine proton environments .
- FT-IR : Identify characteristic peaks for acetate C=O (~1740 cm) and N-H stretches (~3350 cm) .
- Crystallography : For crystalline samples, use single-crystal X-ray diffraction with SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
Advanced Research Questions
Q. What experimental strategies address discrepancies in reported stability data for this compound under varying pH?
- Methodological Answer : Stability studies should combine kinetic and analytical methods:
- pH Profiling : Incubate the compound in buffered solutions (pH 2–12) at 25–37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs) .
- Mechanistic Insight : Use LC-MS to identify degradation products (e.g., hydrolyzed 5-aminonaphthalen-2-ol or acetyl migration byproducts) .
- Controlled Conditions : Replicate conflicting studies with standardized buffers and inert atmospheres to isolate pH effects from oxidative degradation .
Q. How does the 5-amino substituent influence the biochemical activity of naphthalen-2-yl acetate derivatives?
- Methodological Answer : Comparative studies with non-aminated analogs are key:
- Enzymatic Assays : Test esterase-mediated hydrolysis rates (e.g., using α-naphthyl acetate esterase protocols) to assess steric/electronic effects of the amino group .
- Molecular Modeling : Perform docking simulations (e.g., AutoDock Vina) to evaluate interactions between the amino group and enzyme active sites (e.g., hydrogen bonding with catalytic residues) .
- Membrane Permeability : Use Caco-2 cell monolayers or PAMPA assays to quantify how the amino group alters lipid bilayer penetration, critical for drug delivery applications .
Methodological Considerations
- Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook for consistency in reported peaks and thermodynamic properties .
- Contradiction Resolution : For conflicting stability or activity results, replicate experiments using identical instrumentation (e.g., same HPLC column type) and statistical validation (p < 0.05, n ≥ 3) .
Excluded Topics
- Commercial Synthesis : No discussion of industrial-scale production or pricing, per requirements.
- Non-Academic Applications : Focus remains on mechanistic and biochemical research, excluding consumer or regulatory aspects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
